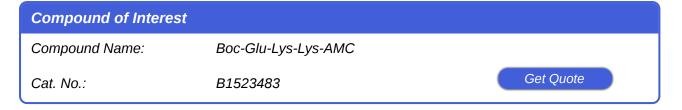


# Application Notes and Protocols for Simultaneous Thrombin and Plasmin Generation Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The intricate balance between coagulation and fibrinolysis is crucial for maintaining hemostasis. Dysregulation of this delicate equilibrium can lead to thrombotic or bleeding disorders. Traditional coagulation assays often assess these two processes in isolation. The simultaneous thrombin and plasmin generation assay provides a more holistic view of hemostasis by concurrently measuring the key enzymes of coagulation (thrombin) and fibrinolysis (plasmin) in a single sample.[1][2][3][4] This application note provides a detailed protocol for performing this assay, presenting data in a structured format, and visualizing the underlying biological and experimental workflows. This method, often referred to as the Novel Haemostasis Assay (NHA) or Simultaneous Thrombin and Plasmin Generation Assay (STPGA), is a valuable tool for basic research, clinical diagnostics, and the development of novel therapeutics targeting the hemostatic system.[1][3][5]

# **Principle of the Assay**

The assay is performed in platelet-poor plasma and initiated by the addition of tissue factor (TF) and phospholipids to trigger the coagulation cascade, leading to thrombin generation.[5][6] Simultaneously, tissue-type plasminogen activator (tPA) is included to initiate fibrinolysis by converting plasminogen to plasmin.[1][5] The generation of thrombin and plasmin is monitored



in real-time using specific fluorogenic substrates.[1][4][7] The fluorescence intensity is measured over time, and the first derivative of the signal is used to determine the concentration of the active enzymes.[3][4]

# **Key Parameters Measured**

The simultaneous measurement of thrombin and plasmin generation yields several key parameters that provide a comprehensive profile of the hemostatic system.[3][4]

**Thrombin Generation Parameters:** 

- Lag Time: The time until the initial burst of thrombin generation.[3][4]
- Time to Peak (ttPeak): The time taken to reach the maximum thrombin concentration.[3][4][8]
- Peak Height (Peak Thrombin): The maximum concentration of thrombin generated.[3][4][8]
- Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.[8][9]

Plasmin Generation Parameters:

- Fibrin Lysis Time (FLT): The time required to lyse the fibrin clot.[1][3]
- Plasmin Peak Height: The maximum concentration of plasmin generated.[1][3]
- Plasmin Potential: The total amount of plasmin generated over time, represented by the area under the curve.[1][3]

# **Experimental Protocol**

This protocol is a generalized representation based on published methods.[1][6][7]
Optimization may be required depending on the specific application and reagents used.

Materials and Reagents:



Reagent	Supplier	Final Concentration (Example)	
Platelet-Poor Plasma (PPP)	Prepared from subject	80 μL per well	
Tissue Factor (TF)	Diagnostica Stago	1 - 5 pM	
Phospholipids (e.g., crude cephalin)	Roche	Variable	
Tissue Plasminogen Activator (tPA)	Sigma-Aldrich	0.7 μg/mL	
Thrombin-specific fluorogenic substrate	Bachem	833 μΜ	
(e.g., Z-Gly-Gly-Arg-AMC)			
Plasmin-specific fluorogenic substrate	Bachem	33 μΜ	
(e.g., Boc-Glu-Lys-Lys-AMC)			
Calcium Chloride (CaCl2)	Sigma-Aldrich	16 mM	
Tris Buffered Saline (TBS) or HEPES Buffer	-	For dilutions	
Thrombin Calibrator	-	For standard curve	
Plasmin Calibrator	-	For standard curve	

## Equipment:

- Fluorometric microplate reader with dual excitation/emission capabilities
- Black 96-well microplates
- Incubator at 37°C
- Precision pipettes

#### Procedure:



- Preparation of Reagents: Prepare working solutions of all reagents in the appropriate buffer (e.g., TBS or HEPES).
- Plasma Handling: Thaw frozen platelet-poor plasma at 37°C immediately before use.
- Assay Plate Preparation:
  - In a 96-well black microplate, add 80 μL of platelet-poor plasma to each well.
  - Add the activator solution containing tissue factor, phospholipids, and tPA.
  - Add the fluorogenic substrates for thrombin and plasmin.
- Initiation of the Reaction: The reaction is initiated by the addition of CaCl2.
- Fluorometric Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at regular intervals for a duration sufficient to capture both thrombin and plasmin generation peaks (e.g., 60-90 minutes).
  - Thrombin Substrate: Excitation ~355 nm, Emission ~460 nm.[1][6]
  - Plasmin Substrate: Excitation ~485 nm, Emission ~520 nm.[1][6]
- Data Analysis:
  - Correct for background fluorescence using wells with plasma and substrates but no activator.
  - Generate a calibration curve for both thrombin and plasmin using calibrators of known concentrations.
  - Convert the fluorescence readings to thrombin and plasmin concentrations using the respective calibration curves.
  - Calculate the first derivative of the concentration curves to determine the rate of generation.



• From the generation curves, determine the key parameters: Lag Time, Time to Peak, Peak Height, and Potential for both thrombin and plasmin.

# **Data Presentation**

Quantitative data from the assay should be summarized in a clear and structured table for easy comparison between different samples or conditions.

Table 1: Example Data Summary for Simultaneous Thrombin and Plasmin Generation Assay

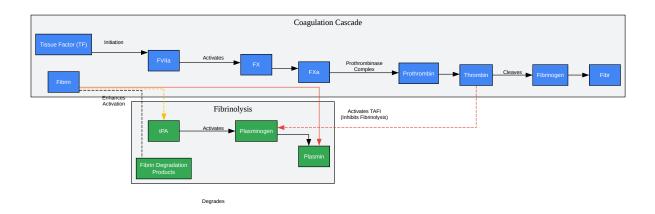
Sample ID	Thrombi n Lag Time (min)	Thrombi n Time to Peak (min)	Thrombi n Peak Height (nM)	Endoge nous Thrombi n Potentia I (nM·min	Fibrin Lysis Time (min)	Plasmin Peak Height (nM)	Plasmin Potentia I (nM·min
Control 1	5.2	10.8	150.3	1850.6	35.1	85.2	1250.4
Control 2	5.5	11.2	145.8	1800.2	36.5	82.1	1200.9
Drug A	8.1	15.3	95.6	1100.7	45.8	60.5	950.3
Drug B	5.3	10.9	148.2	1825.1	25.3	110.8	1500.6

## **Visualizations**

Signaling Pathway

The following diagram illustrates the interconnected pathways of coagulation and fibrinolysis that are simultaneously activated and monitored in this assay.





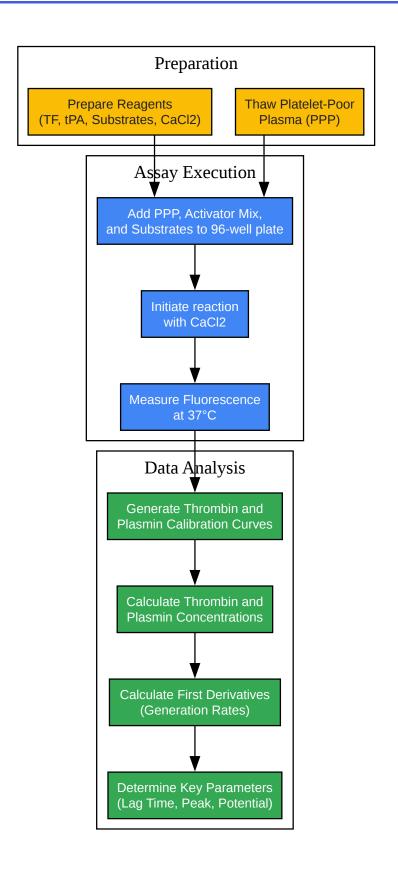
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### Coagulation and Fibrinolysis Pathways

## **Experimental Workflow**

This diagram outlines the key steps involved in performing the simultaneous thrombin and plasmin generation assay.





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Simultaneous Assay Workflow



## Conclusion

The simultaneous thrombin and plasmin generation assay is a powerful tool that offers a more complete picture of the hemostatic process than traditional clotting assays. By providing detailed kinetic information on both coagulation and fibrinolysis, this assay is invaluable for investigating the pathophysiology of hemostatic disorders and for evaluating the efficacy and mechanism of action of novel antithrombotic and pro-hemostatic drugs. The detailed protocol and data presentation guidelines provided in this application note will aid researchers in successfully implementing this assay in their laboratories.

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